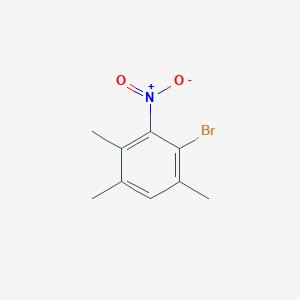

2-Bromo-1,4,5-trimethyl-3-nitrobenzene

Description

2-Bromo-1,4,5-trimethyl-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, nitro group at position 3, and methyl substituents at positions 1, 4, and 3. The nitro group acts as a strong electron-withdrawing moiety, while methyl substituents provide steric bulk and moderate electron-donating effects.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-1,4,5-trimethyl-3-nitrobenzene |

InChI |

InChI=1S/C9H10BrNO2/c1-5-4-6(2)8(10)9(7(5)3)11(12)13/h4H,1-3H3 |

InChI Key |

YDEBUUZSZANEPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene typically involves multiple steps:

Bromination: Introduction of a bromine atom into the benzene ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).

Methylation: Introduction of methyl groups via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).

Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4,5-trimethyl-3-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

Substitution: Formation of compounds like 2-methoxy-1,4,5-trimethyl-3-nitrobenzene.

Reduction: Formation of 2-bromo-1,4,5-trimethyl-3-aminobenzene.

Oxidation: Formation of 2-bromo-1,4,5-trimethyl-3-carboxybenzene.

Scientific Research Applications

2-Bromo-1,4,5-trimethyl-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atom can participate in further substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Bromo-1,4,5-trimethyl-3-nitrobenzene and its analogs:

*Estimated based on molecular formula.

Key Observations :

- Solubility : Brominated methyl derivatives (e.g., 2-Bromo-1,3-dimethylbenzene) exhibit low water solubility (0.10 mmol/L), a critical factor in pharmacological cut-off effects for GABAA receptor modulation .

- Steric Hindrance : The trimethyl substitution in the target compound introduces significant steric bulk, which may hinder nucleophilic attack or coordination in synthetic applications.

Pharmacological Relevance

- This suggests that the target compound’s methyl groups and bromine may limit its receptor affinity compared to fluoro derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1,4,5-trimethyl-3-nitrobenzene?

- Answer :

- Stepwise Functionalization : Begin with a pre-substituted benzene derivative (e.g., 1,4,5-trimethylbenzene). Introduce bromine via electrophilic aromatic substitution (Br₂/FeBr₃), ensuring regioselectivity using steric/electronic directing groups. Subsequent nitration (HNO₃/H₂SO₄) at the meta position relative to bromine can yield the target compound .

- Palladium-Catalyzed Coupling : For complex substitution patterns, employ Suzuki-Miyaura or Heck reactions. For example, bromo intermediates can couple with methyl or nitro-containing precursors under Pd(0) catalysis (e.g., Pd(PPh₃)₄, base) .

- Validation : Monitor reaction progress via TLC/GC-MS and confirm regiochemistry via ¹H/¹³C NMR (e.g., NOE experiments for substituent spatial arrangement) .

Q. How should researchers characterize this compound’s purity and structure?

- Answer :

- Purity Analysis : Use GC (for volatile derivatives) or HPLC (for non-volatile compounds) with >95% purity thresholds. Cross-reference retention times with standards .

- Structural Confirmation :

- NMR : ¹H NMR (δ ~2.3 ppm for methyl groups; δ ~8.0 ppm for aromatic protons adjacent to nitro). ¹³C NMR to confirm quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₉H₉BrN₂O₂: 257.98) .

- X-ray Crystallography : For unambiguous confirmation of substituent positions .

Q. What physicochemical properties are critical for experimental handling?

- Answer :

- Solubility : Hydrophobicity (logP ~2.5–3.0) suggests limited aqueous solubility (≈0.1–0.5 mmol/L). Use DMSO or THF for stock solutions .

- Thermal Stability : Monitor decomposition via DSC/TGA; nitro groups may pose explosion risks above 150°C .

- Table 1 : Key Properties of Analogous Compounds

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Molar Solubility (H₂O) | 0.10–0.46 mmol/L (Bromoarenes) | |

| Melting Point | 149–150°C (Bromo-thiazole) | |

| Molecular Weight | 257.98 g/mol (Calculated) |

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data be resolved?

- Answer :

- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian software). Discrepancies may arise from solvent effects or impurities .

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to confirm peak assignments in complex spectra .

- Collaborative Analysis : Share raw data (e.g., FID files) with computational chemists for iterative refinement .

Q. What strategies optimize regioselectivity in nitro/bromo substitutions?

- Answer :

- Directing Group Manipulation : Use methyl groups as meta-directors during nitration. Bromine, an ortho/para-director, can be introduced first to block undesired positions .

- Microwave-Assisted Synthesis : Enhances kinetic control, reducing by-products (e.g., 30% yield improvement in nitro-substituted bromoarenes) .

- Table 2 : Regioselectivity in Palladium-Catalyzed Reactions

| Substrate | Coupling Partner | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|

| 2-Bromo-1,6-enyne | Bicyclopropylidene | 73–75% | High (steric control) |

Q. How do steric/electronic effects influence reactivity in cross-coupling?

- Answer :

- Steric Effects : Bulky substituents (e.g., triisopropyl groups) hinder transmetalation in Pd-catalyzed reactions, requiring larger ligands (e.g., XPhos) .

- Electronic Effects : Electron-withdrawing nitro groups activate bromine for oxidative addition but deactivate the ring toward electrophiles. Adjust catalyst loading (e.g., 5 mol% Pd) for efficiency .

- Case Study : In Pd/Fe dual-catalyzed systems, electron-deficient arenes show 20% higher yields due to facilitated oxidative addition .

Contradiction Analysis in Pharmacological Studies

Q. Why do solubility cutoffs impact receptor modulation studies?

- Answer :

- Solubility-Activity Relationship : At 0.10–0.46 mmol/L (matching bromoarenes), hydrophobic compounds partition into lipid membranes, altering GABAA receptor binding. Beyond this range, precipitation reduces bioavailability .

- Methodological Adjustment : Use co-solvents (e.g., cyclodextrins) to maintain solubility while avoiding receptor interference. Validate via radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.